Benzenepropanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-
Overview
Description
Benzenepropanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)- is a complex organic compound that features a benzene ring, a propanamide group, and a dihydronaphthothiazole moiety
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, as antioxidants, they can neutralize free radicals, while as antimicrobial agents, they can inhibit the growth of bacteria or fungi .
Biochemical Pathways
The compound has been reported to remarkably affect Mycobacterium tuberculosis energetics . This suggests that it may interfere with the biochemical pathways involved in the energy metabolism of this bacterium.
Pharmacokinetics
The compound poses several medicinal chemistry challenges concerning its toxicity and drug-likeness . This suggests that its bioavailability may be influenced by these factors.
Result of Action
The compound has been reported to have a significant effect on Mycobacterium tuberculosis energetics . This suggests that it may lead to changes in the energy metabolism of this bacterium, potentially inhibiting its growth or survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate naphthol derivatives with thioamide precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzene ring and the thiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzenepropanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features but different substituents, affecting its biological activity and chemical properties.
Dihydronaphthofurans: Compounds with a similar core structure but different functional groups, leading to varied applications and reactivity.
Uniqueness
Benzenepropanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)- is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-18(13-10-14-6-2-1-3-7-14)21-20-22-19-16-9-5-4-8-15(16)11-12-17(19)24-20/h1-9H,10-13H2,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGOVWWFMBSAQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401994 | |
Record name | Benzenepropanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139287-02-8 | |
Record name | Benzenepropanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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